molecular formula C9H11NO3 B2657417 5-Amino-2-methoxy-4-methylbenzoic acid CAS No. 70752-50-0

5-Amino-2-methoxy-4-methylbenzoic acid

Cat. No.: B2657417
CAS No.: 70752-50-0
M. Wt: 181.191
InChI Key: HAHOYCUGVXDJIQ-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid typically involves the nitration of 2-methoxy-4-methylbenzoic acid, followed by reduction of the nitro group to an amino group . The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

5-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, methoxy group, and methyl group on the benzene ring allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

5-amino-2-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHOYCUGVXDJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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